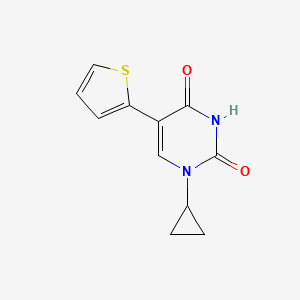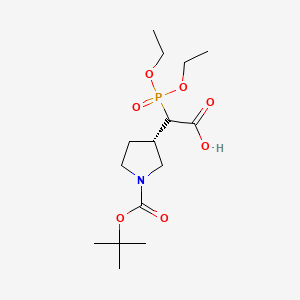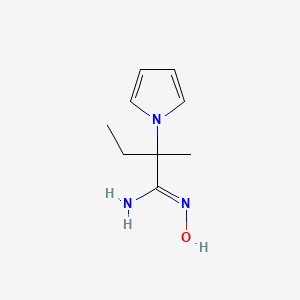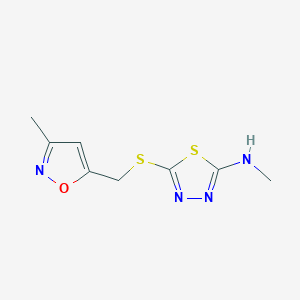![molecular formula C11H9F3N2 B14885038 Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents. This reaction can be promoted by visible light without the need for a photosensitizer . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a functional group with another.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Addition Reactions: These reactions can occur at the double bonds present in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethyl group under visible light conditions.
Radical Scavengers: Employed in mechanistic studies to understand the reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation typically results in the formation of trifluoromethylated derivatives of the parent compound .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Agricultural Chemistry: Derivatives of this compound have been studied for their nematicidal and fungicidal activities, showing promising results against various pests and pathogens.
Material Science: The unique chemical properties of this compound make it a candidate for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure but differs in the presence of a chlorine atom instead of a cyclopropyl group.
Imidazo[1,2-a]pyridine Oxadiazole Thioether Derivatives: These derivatives have been studied for their nematicidal and fungicidal activities.
Uniqueness
2-Cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C11H9F3N2 |
|---|---|
Peso molecular |
226.20 g/mol |
Nombre IUPAC |
2-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-2-1-5-16-6-9(7-3-4-7)15-10(8)16/h1-2,5-7H,3-4H2 |
Clave InChI |
MOBSPUKJWHXCEN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN3C=CC=C(C3=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)

![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)








